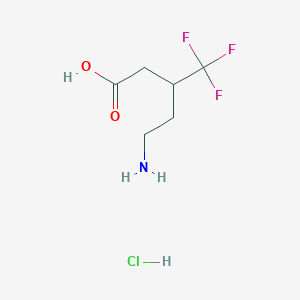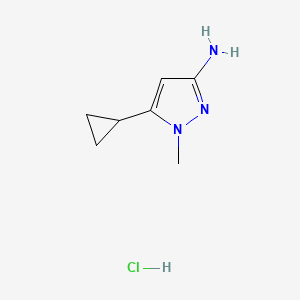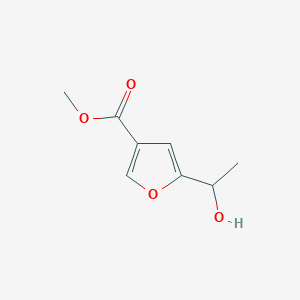
Methyl 5-(1-hydroxyethyl)furan-3-carboxylate
Overview
Description
“Methyl 5-(1-hydroxyethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a carboxylate group (-COO-) and a hydroxyethyl group (-CH2CH2OH) .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.16 .
Scientific Research Applications
1. Biological Activity Studies
- Methyl 5-(1-hydroxyethyl)furan-3-carboxylate derivatives have been investigated for their biological activities. For instance, derivatives synthesized from furfuryl alcohol showed cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as Gram-positive and Gram-negative bacteria. Among these derivatives, certain amine derivatives demonstrated potent biological activity (Phutdhawong et al., 2019).
2. Synthesis and Chemical Properties
- This compound and its derivatives can be synthesized via various chemical methods. For example, 3-yne-1,2-diol derivatives were converted into furan-3-carboxylic esters using PdI(2)/KI-catalyzed oxidative carbonylation, demonstrating the versatility of this compound in chemical synthesis (Gabriele et al., 2012).
3. Material Science and Polymer Chemistry
- In the field of material science, this compound derivatives play a role in the development of biobased polyesters. They have been used as building blocks in polyester synthesis, which is significant for creating sustainable materials (Jiang et al., 2014).
4. Biocatalytic Synthesis
- The compound and its derivatives are also important in biocatalysis. Studies have shown improved catalytic performances in the synthesis of various furan carboxylic acids using adapted whole cells. This is relevant for producing high-value biochemicals and building blocks for polymers (Wen et al., 2020).
Mechanism of Action
Target of Action
Some studies suggest that it may have significant anticancer activities against certain cell lines .
Biochemical Pathways
It has been suggested that the presence of certain structures in the compound may lead to an increase in anticancer activities .
Result of Action
Methyl 5-(1-hydroxyethyl)furan-3-carboxylate has shown weak cytotoxicity against normal cell lines but significant anticancer activities against certain cancer cell lines . The exact molecular and cellular effects of the compound’s action are still under investigation.
properties
IUPAC Name |
methyl 5-(1-hydroxyethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQVJSKZLNUNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CO1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



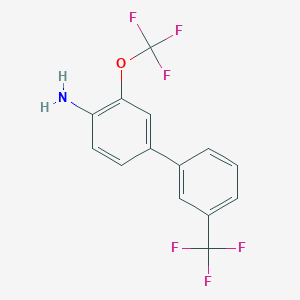
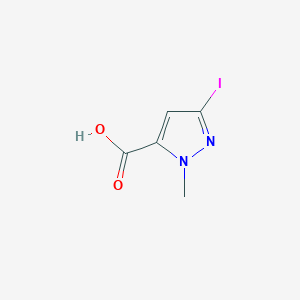
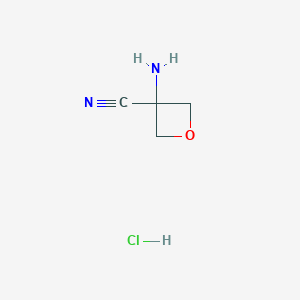

![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)
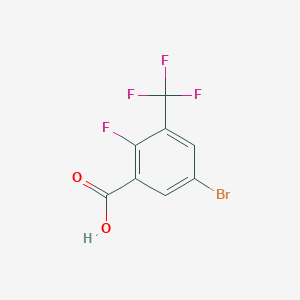

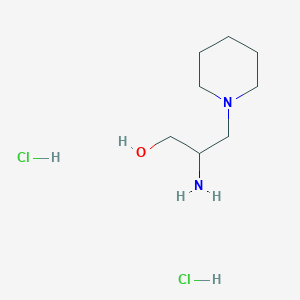
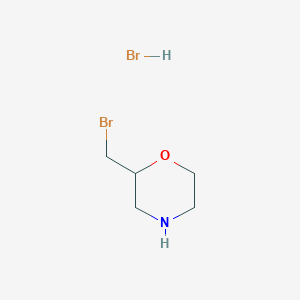
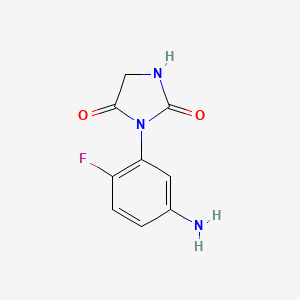
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)
